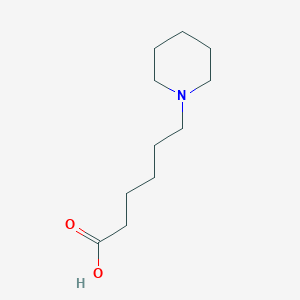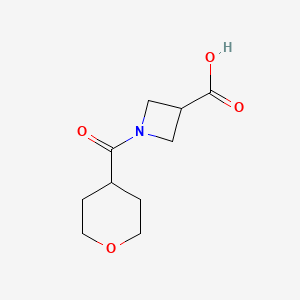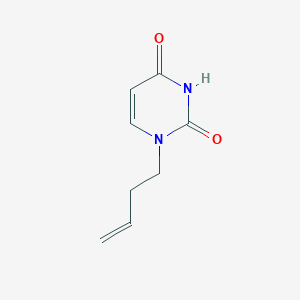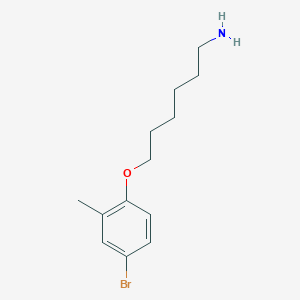
6-(Piperidin-1-yl)hexanoic acid
Overview
Description
6-(Piperidin-1-yl)hexanoic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transdermal Permeation Enhancers : Esters and amides of hexanoic acid, including derivatives with a 6-(piperidin-1-yl) group, have been studied for their potential as transdermal permeation enhancers. These compounds have shown significant activity in facilitating the permeation of drugs through the skin (Farsa, Doležal, & Hrabálek, 2010).
Treatment of Myocardial Ischemia Reperfusion Injury : A compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been identified as a potent inhibitor of human arginases I and II. It is active in reducing infarct size in a rat model of myocardial ischemia/reperfusion injury, suggesting its potential application in the treatment of heart diseases (Van Zandt et al., 2013).
Neurological and Psychiatric Applications : Compounds like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), which modulate AMPA-type glutamate receptors, have been evaluated as treatments for schizophrenia and cognitive impairments. These studies contribute to our understanding of how derivatives of piperidin-1-yl hexanoic acid can be used in neuropsychiatric disorders (Marenco et al., 2002); (Lynch et al., 1997).
Antimicrobial Applications : Novel fluoroquinolone derivatives, including those with a 6-(piperidin-1-yl) moiety, have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications in developing new antibacterial and antifungal agents (Srinivasan et al., 2010).
DNA Sequencing and Biochemical Applications : 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, a derivative of hexanoic acid, has been developed as a new fluorescent protecting group, applicable in DNA sequencing methods and as a detectable protecting group in biochemical research (Rasolonjatovo & Sarfati, 1998).
Corrosion Inhibition : Piperine derivatives, including those with 6-(piperidin-1-yl) substituents, have been studied for their effectiveness as green corrosion inhibitors on iron surfaces. This indicates potential applications in industrial materials science (Belghiti et al., 2018).
properties
IUPAC Name |
6-piperidin-1-ylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(14)7-3-1-4-8-12-9-5-2-6-10-12/h1-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAHSDPMWUVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902792 | |
| Record name | NoName_3347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile](/img/structure/B7895584.png)
![4-Bromo-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene](/img/structure/B7895586.png)







![Methyl[6-(pyrrolidin-1-yl)hexyl]amine](/img/structure/B7895644.png)

